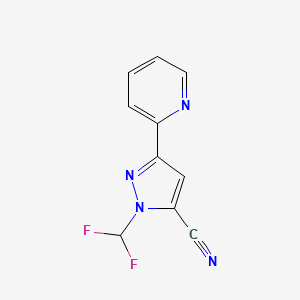
1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile
Descripción general
Descripción
1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile is a useful research compound. Its molecular formula is C10H6F2N4 and its molecular weight is 220.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
- The crystal structure of related pyrazole carbonitriles has been determined using X-ray crystallography. This provides valuable insights for understanding molecular interactions and reactivity patterns (Liu, Chen, Sun, & Wu, 2013).
Synthetic Applications
- Multicomponent reactions involving pyrazole carbonitriles have been explored, demonstrating their utility in synthesizing compounds with potential industrial, biological, and medicinal properties (Ryzhkova, Ryzhkov, Maslov, & Elinson, 2023).
Medicinal Chemistry
- Synthesis of novel pyrazolo[3,4-b]pyridine derivatives under microwave irradiation has been studied. These compounds have shown promising antibacterial and antifungal activities, as well as potential antitumor effects against liver cell lines (El-Borai, Rizk, Abd‐Aal, & El-Deeb, 2012).
Industrial Chemistry
- Pyrazole carbonitriles have been utilized in the development of scalable syntheses for potent kinase inhibitors, highlighting their role in the production of pharmaceuticals (Arunachalam et al., 2019).
Materials Science
- The structural and optical properties of pyrazolo pyridine derivatives have been investigated, providing insights into their potential applications in materials science, particularly in the development of electronic devices and sensors (Zedan, El-Taweel, & El-Menyawy, 2020).
Corrosion Inhibition
- Aryl pyrazolo pyridine derivatives have been studied for their potential as corrosion inhibitors for metals in acidic environments, indicating their utility in industrial maintenance (Sudheer & Quraishi, 2015).
Analytical Chemistry
- Research has been conducted on the vibrational spectra and structural analysis of pyrazolo pyridine derivatives, which is crucial for understanding their chemical behavior and applications in analytical techniques (Bahgat, Jasem, & El‐Emary, 2009).
Photovoltaic Applications
- Studies on the photovoltaic properties of pyrazolo[4,3-b]pyridine derivatives suggest their potential use in light-responsive devices, expanding their application in renewable energy technologies (El-Menyawy, Zedan, & Nawar, 2019).
Anti-Inflammatory Properties
- Pyrazole containing chalcones and pyridine-3-carbonitriles have been synthesized and their anti-inflammatory activity studied, suggesting potential pharmaceutical applications (Gadhave & Bhagwat, 2017).
Propiedades
IUPAC Name |
2-(difluoromethyl)-5-pyridin-2-ylpyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N4/c11-10(12)16-7(6-13)5-9(15-16)8-3-1-2-4-14-8/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYMOYHOYMPDJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C(=C2)C#N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


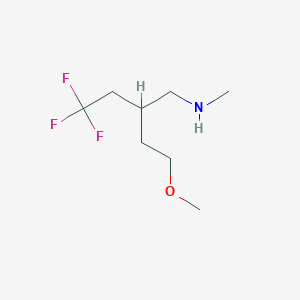
![2-((6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)oxy)acetic acid](/img/structure/B1479428.png)

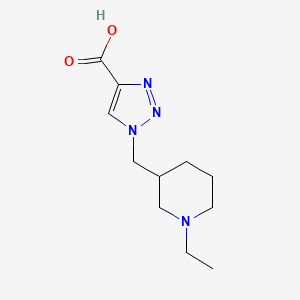
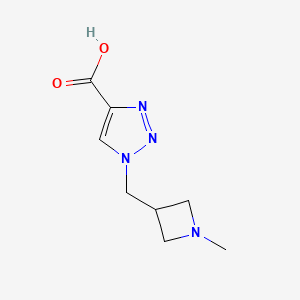

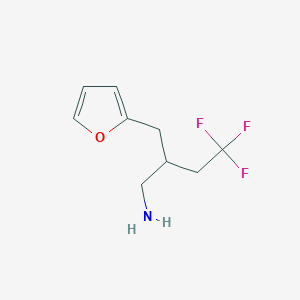
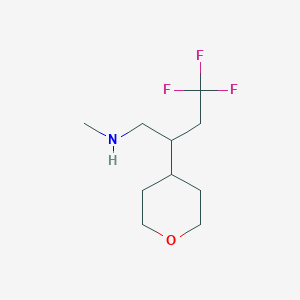

![5-(Bromomethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B1479441.png)
![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ol](/img/structure/B1479442.png)
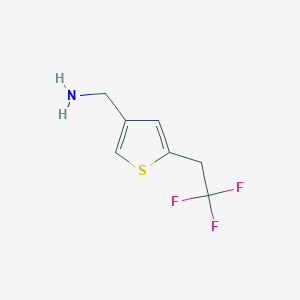
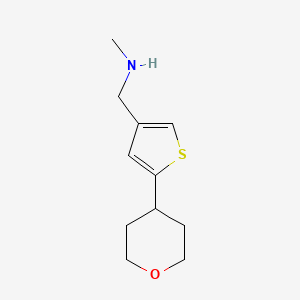
![N-methyl-1-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)methanamine hydrochloride](/img/structure/B1479447.png)
